molecular formula C5H6ClN3O2 B2611004 2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1564684-96-3

2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No. B2611004
CAS RN: 1564684-96-3
M. Wt: 175.57
InChI Key: JKBNOKGHPLYOEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several research studies have explored the synthesis of 1,2,4-triazole derivatives, including CTPA. One such study reported the preparation of novel 1,2,4-triazole derivatives, including CTPA, through various synthetic routes. Spectroscopic techniques such as IR , 1H-NMR , Mass spectroscopy , and Elemental analysis were employed to confirm the structures of these derivatives .


Molecular Structure Analysis

The molecular structure of CTPA comprises a triazole ring fused with a propanoic acid group. The IR absorption spectra reveal characteristic signals for C=O groups around 1650–1712 cm^-1. The 1H-NMR spectrum displays singlet peaks corresponding to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of CTPA is approximately 121–123°C .

Safety and Hazards

  • Toxicity : The cytotoxic activities of CTPA and related derivatives were evaluated against human cancer cell lines. Some compounds exhibited promising cytotoxic activity, while maintaining selectivity against normal cells .

properties

IUPAC Name

2-chloro-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBNOKGHPLYOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid

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